(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core, a furan-2-ylmethyl group, and a tetrahydro-2H-pyran-4-yl substituent. The (E)-configuration of the acrylamide moiety ensures structural rigidity, which is critical for binding to biological targets. The benzodioxole ring confers lipophilicity and metabolic stability, while the tetrahydro-2H-pyran (THP) group enhances solubility and modulates pharmacokinetic properties . Its synthesis likely involves a coupling reaction between 3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride and a secondary amine (furan-2-ylmethyl-tetrahydro-2H-pyran-4-ylamine) under basic conditions, analogous to methods described in related acrylamide syntheses .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-20(6-4-15-3-5-18-19(12-15)26-14-25-18)21(13-17-2-1-9-24-17)16-7-10-23-11-8-16/h1-6,9,12,16H,7-8,10-11,13-14H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAOHOQAYGSHMD-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities . This compound features a complex structure, including a benzo[d][1,3]dioxole moiety known for its diverse biological properties. The molecular formula of the compound is with a molecular weight of approximately 355.39 g/mol.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Cell Proliferation : The compound has shown potential in reducing the viability of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the benzo[d][1,3]dioxole and furan rings can significantly influence the compound's efficacy and selectivity against different cancer types.
| Structural Feature | Impact on Activity |
|---|---|
| Benzo[d][1,3]dioxole Moiety | Enhances anticancer activity |
| Furan Substituent | Modulates cellular uptake and bioavailability |
| Tetrahydropyran Group | Influences solubility and pharmacokinetics |
In Vitro Studies
Several studies have evaluated the biological activity of similar acrylamide derivatives. For instance, a study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 45 μM to 60 μM against various cancer cell lines . Such findings suggest that this compound may possess comparable or superior activity.
In Vivo Studies
Preliminary in vivo studies have indicated that compounds with the benzo[d][1,3]dioxole structure can effectively reduce tumor growth in animal models. These studies often focus on the compound's ability to inhibit angiogenesis and metastasis, critical factors in cancer progression.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to:
- Inhibit Cell Proliferation : The compound can reduce cancer cell viability by interfering with the cell cycle.
- Induce Apoptosis : Evidence suggests it triggers apoptotic pathways leading to programmed cell death in malignant cells.
- Modulate Signaling Pathways : It affects key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Variations in substituents can significantly influence efficacy and selectivity against different cancer types. The following table summarizes the impact of structural features on activity:
| Structural Feature | Impact on Activity |
|---|---|
| Benzo[d][1,3]dioxole Moiety | Enhances anticancer activity |
| Furan Substituent | Modulates cellular uptake and bioavailability |
| Tetrahydropyran Group | Influences solubility and pharmacokinetics |
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural motifs exhibit IC50 values ranging from 45 μM to 60 μM against various cancer cell lines. This suggests that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide may possess comparable or superior activity.
In Vivo Studies
Preliminary in vivo studies indicate that compounds containing the benzo[d][1,3]dioxole structure effectively reduce tumor growth in animal models. These studies often focus on the compound's ability to inhibit angiogenesis and metastasis, which are critical factors in cancer progression.
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may also exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
There is potential for this compound to possess antimicrobial properties, making it a candidate for further investigation in infectious disease research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Benzodioxole vs.
N-Substituent Effects :
- The furan-2-ylmethyl group introduces aromaticity and hydrogen-bonding capacity, distinct from phenethyl () or benzimidazolyl-ethyl () groups.
- The THP-4-yl substituent improves aqueous solubility compared to purely hydrophobic groups (e.g., phenethyl) .
Configuration : The (E)-acrylamide configuration is conserved across analogues, preserving planar geometry for target engagement .
Structure-Activity Relationship (SAR) Insights
Q & A
Q. What are the optimal reaction conditions for synthesizing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide?
The synthesis typically involves a multi-step approach, including:
- Coupling Reactions : Use of acid chlorides with triethylamine as a base in chloroform or dimethylformamide (DMF) under room temperature (18–24 hours) .
- Purification : Washing with NaHCO₃ (10%) to remove unreacted reagents, followed by drying with Na₂SO₄ and vacuum evaporation .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate purity validation .
Key parameters include solvent polarity (polar aprotic solvents enhance reaction kinetics) and stoichiometric control of acid chlorides .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.50 ppm for acrylamide protons) confirm stereochemistry and functional groups .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 356.20 [M+H]⁺ in similar acrylamides) .
- Chromatography : HPLC ensures >95% purity, critical for biological assays .
Q. How can researchers address solubility challenges for in vitro assays?
While solubility data for this specific compound is limited, strategies include:
- Solvent Screening : Test dimethyl sulfoxide (DMSO) or ethanol, commonly used for acrylamide derivatives .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonates) to improve aqueous solubility without altering core bioactivity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential bioactivity?
- Target Binding : The acrylamide moiety may form hydrogen bonds with enzymatic targets (e.g., kinases), while the benzo[d][1,3]dioxole group enhances lipophilicity for membrane penetration .
- Quantitative Assays : Surface plasmon resonance (SPR) or enzyme kinetics (Km, IC₅₀) can quantify binding affinities .
- Computational Modeling : Molecular docking predicts interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors .
Q. How does structural modification influence structure-activity relationships (SAR)?
- Core Modifications :
- Benzo[d][1,3]dioxole : Replacement with electron-withdrawing groups (e.g., nitro) may alter electronic profiles and target selectivity .
- Tetrahydro-2H-pyran : Rigidifying this moiety via ring substitution could enhance metabolic stability .
- Synergistic Effects : Hybrid structures (e.g., fused pyrazole-thiophene) show improved potency in related compounds, suggesting combinatorial strategies .
Q. How can researchers resolve contradictions in reaction yield data?
- Low Yield in Coupling Steps : Optimize stoichiometry (e.g., 1.2 equivalents of furan-2-ylmethylamine) and use catalysts like ytterbium triflate for challenging amide bonds .
- Stereochemical Discrepancies : Employ chiral HPLC or circular dichroism (CD) to isolate (E)-isomers and validate configurations .
- Reproducibility Issues : Standardize solvent drying (e.g., molecular sieves for DMF) and reaction temperature (±2°C tolerance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
